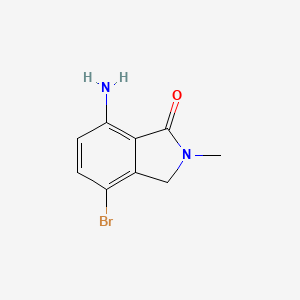

7-Amino-4-bromo-2-methylisoindolin-1-one

概要

説明

7-Amino-4-bromo-2-methylisoindolin-1-one: is a heterocyclic compound that belongs to the isoindolinone family. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of an amino group at the 7th position, a bromo group at the 4th position, and a methyl group at the 2nd position makes this compound particularly interesting for medicinal chemistry research.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-methylisoindolin-1-one, followed by the introduction of the amino group. The reaction conditions often include:

Bromination: The starting material, 2-methylisoindolin-1-one, is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromo group at the 4th position.

Amination: The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amino group at the 7th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

7-Amino-4-bromo-2-methylisoindolin-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 7-substituted derivatives.

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced isoindolinone derivatives.

科学的研究の応用

7-Amino-4-bromo-2-methylisoindolin-1-one has several applications in scientific research:

Medicinal Chemistry: Used as a building block in the synthesis of potential therapeutic agents.

Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

Material Science: Used in the development of novel materials with specific electronic or optical properties.

作用機序

The mechanism of action of 7-Amino-4-bromo-2-methylisoindolin-1-one is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The amino and bromo groups may play a role in binding to these targets, influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

- 7-Amino-4-chloro-2-methylisoindolin-1-one

- 7-Amino-4-fluoro-2-methylisoindolin-1-one

- 7-Amino-4-iodo-2-methylisoindolin-1-one

Uniqueness

The presence of the bromo group in 7-Amino-4-bromo-2-methylisoindolin-1-one makes it unique compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronic properties can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and material science.

生物活性

7-Amino-4-bromo-2-methylisoindolin-1-one is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: with a molecular weight of approximately 226.07 g/mol. It belongs to the isoindoline family, featuring an amino group at the 7th position, a bromine atom at the 4th position, and a methyl group at the 2nd position. This unique combination enhances its reactivity and biological activity compared to other derivatives in the isoindoline class.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes.

Comparative Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comments |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against resistant strains |

| Mycobacterium tuberculosis | 32 µg/mL | Significant activity noted |

| Escherichia coli | 8 µg/mL | High potency observed |

Anticancer Potential

In addition to its antibacterial properties, this compound has been identified as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). This enzyme plays a crucial role in regulating the cell cycle and transcription processes in cancer cells. By inhibiting CDK7, this compound may disrupt cancer cell proliferation, making it a candidate for further development as an anticancer agent.

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, influencing pathways related to cell growth and survival. The presence of both amino and bromo groups is thought to enhance binding affinity to these targets .

Research Findings

Several studies have further elucidated the biological activity of this compound:

- Cell Survival Studies : Evaluations have shown protective effects on neuronal cells, suggesting potential applications in neuroprotection.

- Functional Outcomes : Improvements in cognitive and motor functions have been observed in disease models treated with this compound, indicating broader therapeutic implications.

- Synthesis and Derivatives : Various synthetic methods have been developed to create derivatives of this compound, which may enhance its biological activity or target specificity.

Case Studies

A notable study highlighted the antibacterial efficacy of derivatives synthesized from this compound against various pathogens. The derivatives demonstrated varying degrees of activity, with some outperforming traditional antibiotics against resistant strains . This underscores the importance of structural modifications in enhancing biological efficacy.

特性

IUPAC Name |

7-amino-4-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-4-5-6(10)2-3-7(11)8(5)9(12)13/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICQRGHCAJOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。